

# Introduction: The Critical Role of Purity in Scientific Applications

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## Compound of Interest

Compound Name:	Nitric acid
CAS No.:	7697-37-2
Cat. No.:	B1203768

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**Nitric acid** ( $\text{HNO}_3$ ) is a cornerstone of modern chemistry, indispensable in applications ranging from the synthesis of fertilizers and explosives to the nitration of organic compounds in pharmaceutical development.[1] However, for advanced scientific and industrial applications, particularly in semiconductor manufacturing and trace metal analysis, the purity of the acid is paramount.[2][3] The presence of infinitesimal metallic or particulate contaminants can compromise experimental results, reduce yields in chemical synthesis, and cause defects in sensitive electronic components.[4] This guide provides a comprehensive overview of the synthesis of technical-grade **nitric acid** and the sophisticated purification methodologies required to elevate it to the high-purity standards demanded by research and high-technology sectors.

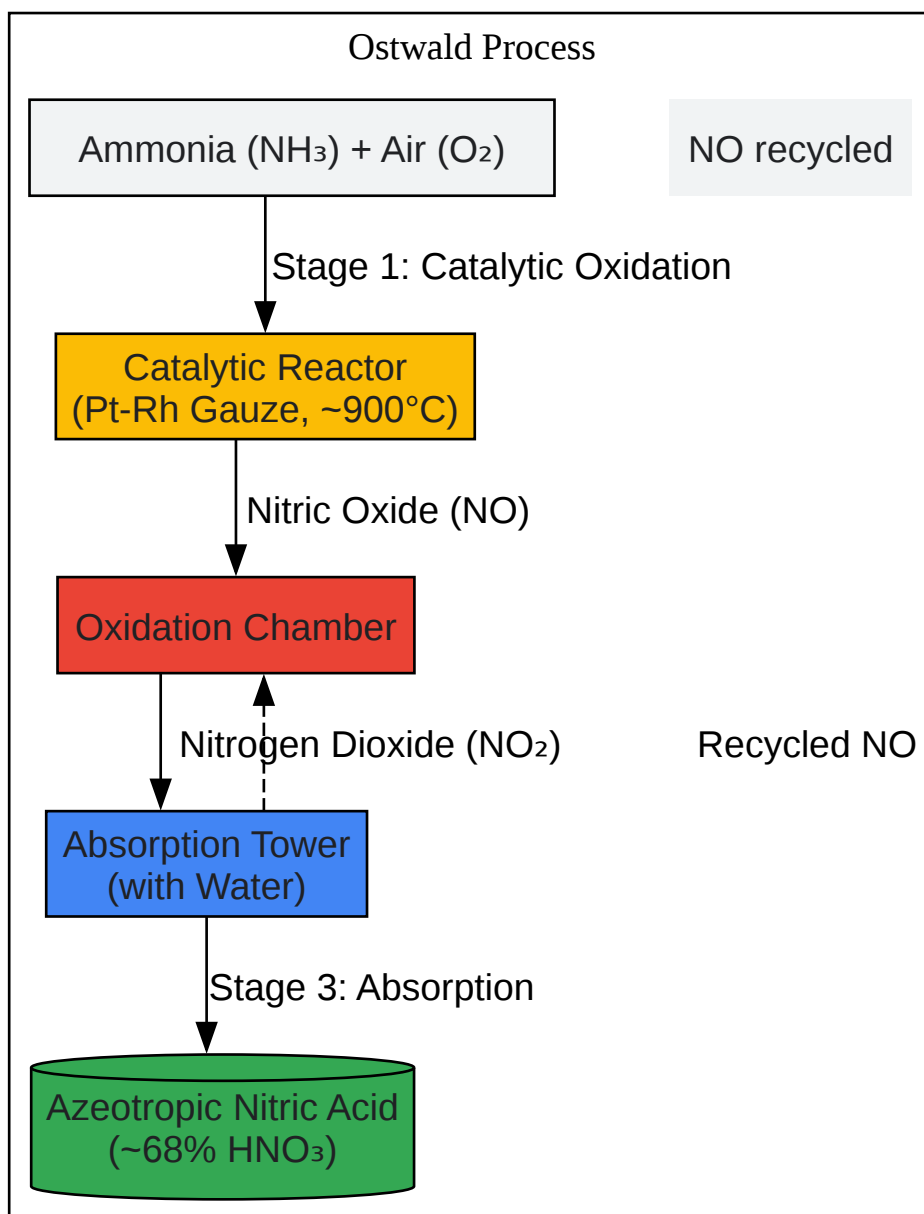
## Part 1: Industrial Synthesis – The Ostwald Process

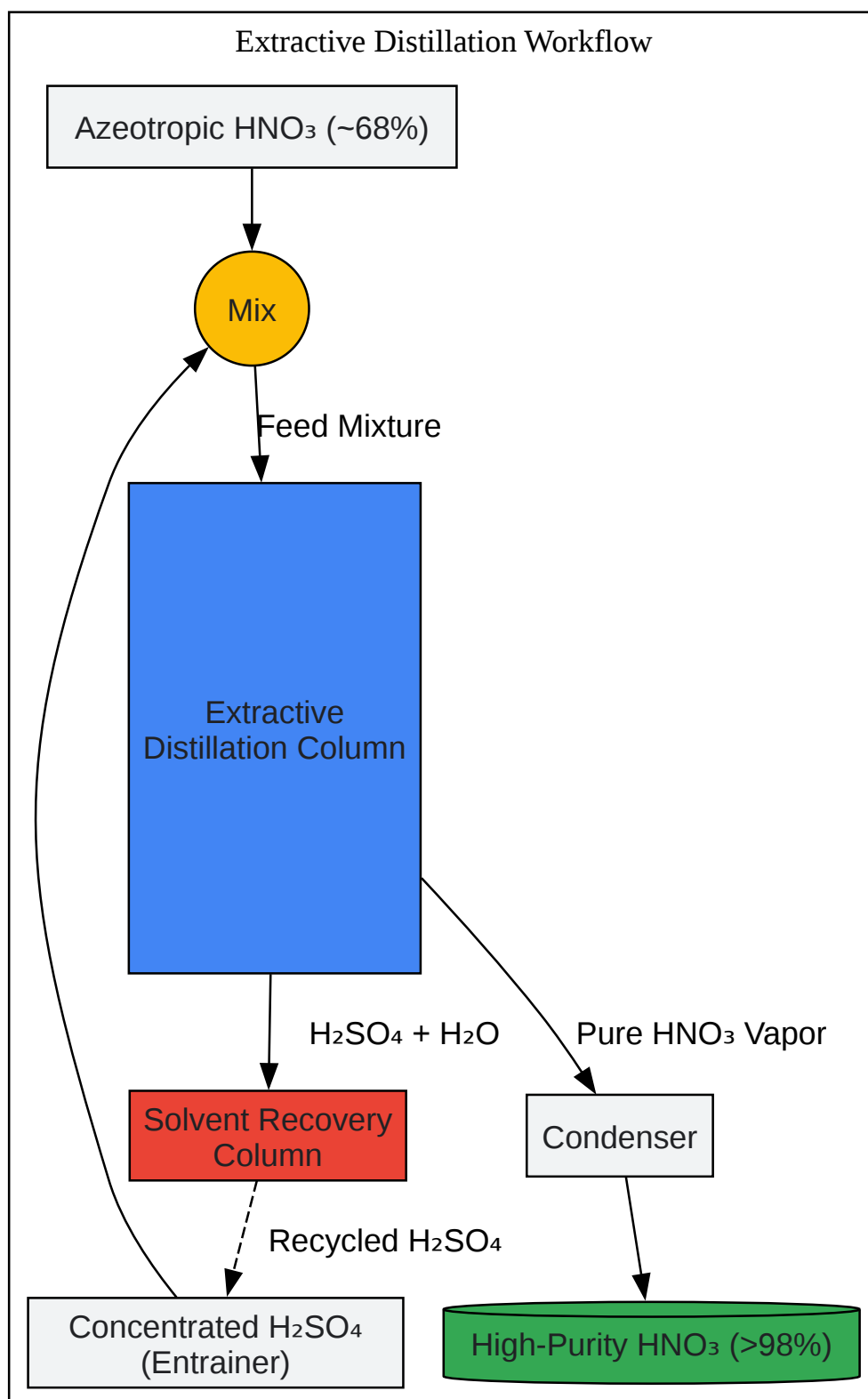
The vast majority of the world's **nitric acid** is produced via the Ostwald process, a highly efficient catalytic method developed by Wilhelm Ostwald in the early 20th century.[1][5] This process transforms ammonia ( $\text{NH}_3$ ), itself typically synthesized through the Haber-Bosch process, into **nitric acid** in three principal stages.[5][6] The efficiency of this process makes it the mainstay of the modern chemical industry.[1][5]

### The Three Core Stages of the Ostwald Process:

- **Catalytic Oxidation of Ammonia:** A pre-heated mixture of ammonia gas and compressed air (in a ~1:9 ratio) is passed over a platinum-rhodium catalyst gauze at high temperatures (850–950°C).[6][7] The catalyst is critical for selectively oxidizing ammonia to nitric oxide (NO) rather than to elemental nitrogen (N<sub>2</sub>).[8]
  - Reaction:  $4\text{NH}_3(\text{g}) + 5\text{O}_2(\text{g}) \rightarrow 4\text{NO}(\text{g}) + 6\text{H}_2\text{O}(\text{g})$  ( $\Delta H = -905.2 \text{ kJ/mol}$ )
- **Oxidation of Nitric Oxide:** The hot nitric oxide gas is cooled and then reacted with additional oxygen to form nitrogen dioxide (NO<sub>2</sub>).[5][7]
  - Reaction:  $2\text{NO}(\text{g}) + \text{O}_2(\text{g}) \rightarrow 2\text{NO}_2(\text{g})$
- **Absorption in Water:** The nitrogen dioxide is then fed into the bottom of an absorption tower, where it rises against a downward flow of water.[7][9] The NO<sub>2</sub> dissolves and reacts with the water to form **nitric acid**, with a portion being reduced back to nitric oxide, which is then re-oxidized and recycled.[5]
  - Reaction:  $3\text{NO}_2(\text{g}) + \text{H}_2\text{O}(\text{l}) \rightarrow 2\text{HNO}_3(\text{aq}) + \text{NO}(\text{g})$

The product of the Ostwald process is typically a weak **nitric acid** with a concentration ranging from 30% to 70%.[10] The process is limited by the formation of a maximum-boiling azeotrope with water at a concentration of approximately 68% HNO<sub>3</sub>, which boils at a constant temperature of 120.5°C at 1 atm.[8][9][11] This physical constraint prevents further concentration by simple fractional distillation.[11][12]





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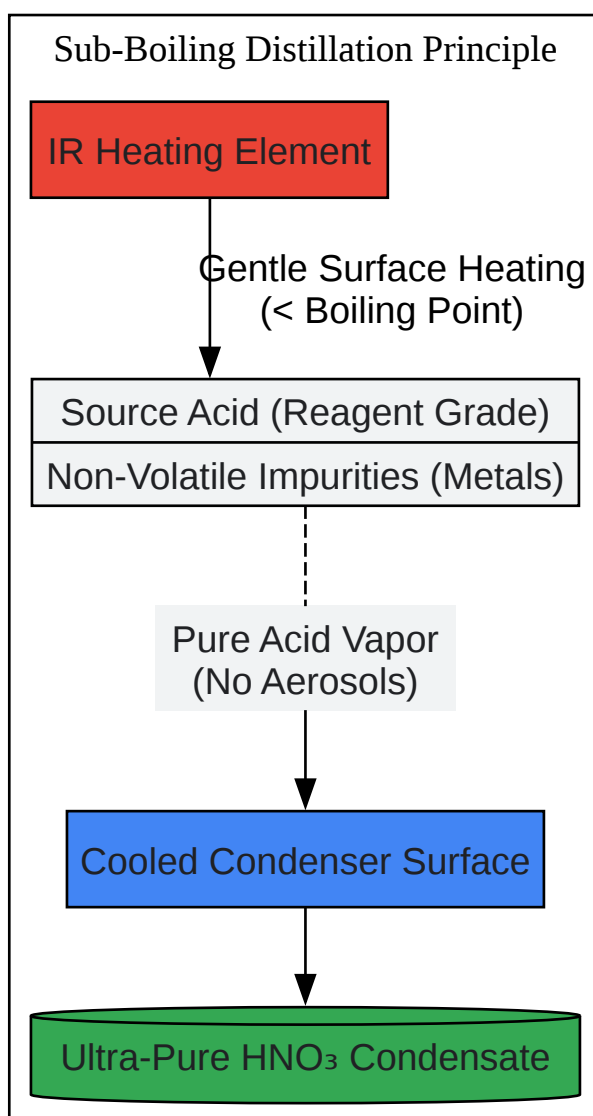
Caption: Extractive distillation process for breaking the **nitric acid**-water azeotrope.

## Achieving Ultimate Purity: Sub-Boiling Distillation

For applications requiring extremely low levels of metallic impurities (in the parts-per-billion or even parts-per-trillion range), such as in the semiconductor and biotech industries, sub-boiling distillation is the gold standard. [13][14][15] Causality: Standard boiling creates aerosols and splashes that can carry non-volatile impurities (like metal salts) from the liquid phase into the distillate. [14] Sub-boiling distillation operates at a temperature 5-20°C below the liquid's boiling point. [14] This gentle heating causes surface evaporation without bubble formation, ensuring that only the volatile acid vaporizes, leaving behind non-volatile contaminants. [14]

Experimental Protocol: Laboratory-Scale Sub-Boiling Distillation

- **Apparatus Setup:** A sub-boiling still, typically constructed from high-purity quartz or PFA/PTFE, is used. The apparatus consists of an acid reservoir, a heating element (often an infrared lamp), a condensation surface, and a collection channel.
- **Loading:** Reagent-grade (or technical-grade) **nitric acid** is carefully loaded into the reservoir.
- **Controlled Heating:** The surface of the acid is gently heated with the IR lamp to just below its boiling point. The system is microprocessor-controlled to maintain this precise temperature.
- **4. Vapor Generation & Condensation:** Pure acid vapor rises from the surface and comes into contact with a cooled condenser.
- **Collection:** The high-purity condensate drips from the condenser into a collection vessel, physically separated from the source liquid. The process is run continuously for 24/7 unattended operation. [14]



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Caption: Principle of sub-boiling distillation for ultra-purification of acids.

## Part 3: Quality Control and Analytical Verification

The production of high-purity **nitric acid** is a self-validating system where purification protocols are confirmed by rigorous analytical testing. The primary method for quantifying ultra-trace metallic impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). [16] Protocol: Trace Metal Analysis by ICP-MS

- **Sample Preparation:** A sample of the purified **nitric acid** is typically diluted with high-purity deionized water in a cleanroom environment to minimize external contamination. [16] For the most sensitive analyses, undiluted acid may be analyzed directly. [4] 2. **Instrumentation:** An ICP-MS instrument is used, which nebulizes the sample into a high-temperature argon plasma (~10,000 K).
- **Ionization:** The plasma atomizes and ionizes the elements in the sample.
- **Mass Spectrometry:** The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
- **Detection and Quantification:** A detector counts the ions at each mass, allowing for the precise quantification of elemental concentrations down to ppt levels. [16] **Data Presentation:** Purity Grades and Specifications

The electronics industry, through organizations like SEMI (Semiconductor Equipment and Materials International), defines stringent standards for chemical purity. [17]

Grade	Typical Assay (HNO <sub>3</sub> )	Key Impurity Levels (Trace Metals)	Primary Application
Technical Grade	<b>55-68%</b>	<b>Percent (%) to high PPM (parts per million)</b>	<b>Fertilizer production, explosives</b>
Reagent Grade (ACS)	68-70%	Low PPM to high PPB (parts per billion)	General laboratory use, chemical synthesis

| Electronic/SEMI Grade | 69-70% | <1 PPB to PPT (parts per trillion) [4][17] | Semiconductor wafer cleaning, etching [2]

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**SEMI Grade Specification for Nitric Acid**  
(Example)

Parameter	Maximum Allowable Concentration (ppb)
Assay (HNO <sub>3</sub> )	68.0 - 70.0 %
Color (APHA)	10
Residue after Ignition	2000 ppb (2 ppm)
Chloride (Cl)	80 ppb
Phosphate (PO <sub>4</sub> )	200 ppb
Aluminum (Al)	< 1 ppb
Iron (Fe)	< 1 ppb
Sodium (Na)	< 1 ppb

Note: Specifications are illustrative and based on typical values found in technical data sheets.

[\[18\]](#)[\[19\]](#)

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## Part 4: Safety, Handling, and Storage

**Nitric acid**, especially at high concentrations, is a highly corrosive and powerful oxidizing agent that demands strict safety protocols. [\[20\]](#)[\[21\]](#) Personal Protective Equipment (PPE):

- Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory. [\[22\]](#)[\[23\]](#)\*  
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber, neoprene). [\[22\]](#)\*  
Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are essential. [\[24\]](#)  
Handling and Storage:
- Ventilation: Always handle **nitric acid** in a well-ventilated area, preferably inside a chemical fume hood. [\[22\]](#)[\[23\]](#)\*  
Storage Containers: Store in original, tightly sealed containers made of compatible materials. [\[20\]](#)[\[25\]](#)\*  
Materials Compatibility:
  - Compatible: High-density polyethylene (HDPE), fluorinated plastics (PTFE, PFA), borosilicate glass, and certain stainless steels (e.g., 304L for concentrations ≤60%). [\[20\]](#)

[26][27] \* Incompatible: Most metals (can produce flammable hydrogen gas), organic materials, alcohols, reducing agents, and bases. Violent reactions can occur. [21][25]\* Segregation: Store **nitric acid** separately from combustible, organic, or basic materials. [21][24]\* Dilution: Always add acid to water slowly, never the other way around, to prevent a violent exothermic reaction and splashing. [22] Spill Response:

- Alert & Evacuate: Notify personnel and evacuate the immediate area. [20]2. Contain: Use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials like paper towels. [20]3. Neutralize: For small spills, cautiously neutralize with a weak base such as sodium bicarbonate. [20]4. Professional Help: For large spills, contact emergency response professionals immediately. [25]

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